molecular formula C20H19NO5 B5014967 3-[(Carboxymethyl)carbamoyl]-2,4-diphenylcyclobutanecarboxylic acid

3-[(Carboxymethyl)carbamoyl]-2,4-diphenylcyclobutanecarboxylic acid

Cat. No.: B5014967
M. Wt: 353.4 g/mol
InChI Key: GFPKMPHIPGSJCZ-UHFFFAOYSA-N
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Description

3-[(Carboxymethyl)carbamoyl]-2,4-diphenylcyclobutanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclobutane ring substituted with carboxymethyl and carbamoyl groups, as well as two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carboxymethyl)carbamoyl]-2,4-diphenylcyclobutanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the cyclobutane ring, followed by the introduction of the carboxymethyl and carbamoyl groups. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Carboxymethyl)carbamoyl]-2,4-diphenylcyclobutanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

3-[(Carboxymethyl)carbamoyl]-2,4-diphenylcyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: It may be used in the development of new biochemical assays or as a probe to study biological processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(Carboxymethyl)carbamoyl]-2,4-diphenylcyclobutanecarboxylic acid exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(Carboxymethyl)carbamoyl]-2,4-diphenylcyclobutanecarboxylic acid include other cyclobutane derivatives with different substituents, such as:

  • 2,4-diphenylcyclobutanecarboxylic acid
  • 3-(Carboxymethyl)carbamoylcyclobutanecarboxylic acid
  • 2,4-diphenylcyclobutanecarboxamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which can impart unique reactivity and properties. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.

Properties

IUPAC Name

3-(carboxymethylcarbamoyl)-2,4-diphenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-14(23)11-21-19(24)17-15(12-7-3-1-4-8-12)18(20(25)26)16(17)13-9-5-2-6-10-13/h1-10,15-18H,11H2,(H,21,24)(H,22,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPKMPHIPGSJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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